molecular formula C18H31P B14417848 tert-Butyl(3,5-di-tert-butylphenyl)phosphane CAS No. 84114-15-8

tert-Butyl(3,5-di-tert-butylphenyl)phosphane

Cat. No.: B14417848
CAS No.: 84114-15-8
M. Wt: 278.4 g/mol
InChI Key: XMWIGJQGOJHKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(3,5-di-tert-butylphenyl)phosphane is an organophosphorus compound that features a phosphane group attached to a phenyl ring substituted with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3,5-di-tert-butylphenyl)phosphane typically involves the reaction of 3,5-di-tert-butylphenylmagnesium bromide with tert-butylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3,5-di-tert-butylphenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphane oxides.

    Substitution: The phosphane group can participate in substitution reactions, where it is replaced by other functional groups.

    Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

    Coordination: Transition metals like palladium, platinum, and rhodium are used to form coordination complexes.

Major Products Formed

    Oxidation: Phosphane oxides.

    Substitution: Various substituted phosphane derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

tert-Butyl(3,5-di-tert-butylphenyl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.

    Biology: The compound’s coordination complexes are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.

    Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which tert-Butyl(3,5-di-tert-butylphenyl)phosphane exerts its effects depends on its role in specific reactions. As a ligand, it coordinates with metal centers, influencing the electronic and steric properties of the metal complex. This coordination can enhance the reactivity and selectivity of the metal in catalytic processes. The molecular targets and pathways involved vary based on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

    Tri-tert-butylphosphine: Another organophosphorus compound with similar steric properties.

    3,5-Di-tert-butylphenylboronic acid: Shares the 3,5-di-tert-butylphenyl group but has a boronic acid functional group instead of phosphane.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a similar phenyl group but is used primarily as an antioxidant.

Uniqueness

tert-Butyl(3,5-di-tert-butylphenyl)phosphane is unique due to its combination of steric bulk from the tert-butyl groups and the reactivity of the phosphane group. This makes it particularly effective as a ligand in catalysis, where it can enhance both the stability and reactivity of metal complexes.

Properties

CAS No.

84114-15-8

Molecular Formula

C18H31P

Molecular Weight

278.4 g/mol

IUPAC Name

tert-butyl-(3,5-ditert-butylphenyl)phosphane

InChI

InChI=1S/C18H31P/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)19-18(7,8)9/h10-12,19H,1-9H3

InChI Key

XMWIGJQGOJHKPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)PC(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.